

## A Technical Guide to CH6953755 in YES1-Amplified Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CH6953755 |           |
| Cat. No.:            | B2695209  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

YES1, a member of the SRC family of non-receptor tyrosine kinases, has emerged as a critical oncogene in various cancers.[1] Gene amplification of YES1 is observed in several tumor types, including esophageal, lung, head and neck, and bladder cancers, and is associated with poor prognosis.[2][3] YES1 plays a pivotal role in regulating cell proliferation, survival, and invasiveness.[1][4] The oncogenic activity of YES1 is often mediated through the activation of the Hippo pathway effector, Yes-associated protein 1 (YAP1).[5] **CH6953755** is a potent and selective small molecule inhibitor of YES1 kinase activity, demonstrating significant anti-tumor effects in preclinical models of YES1-amplified cancers.[2][5] This technical guide provides an in-depth overview of the preclinical data and methodologies for studying **CH6953755** in the context of YES1-amplified malignancies.

### **Mechanism of Action and Signaling Pathway**

CH6953755 selectively inhibits the kinase activity of YES1, preventing its autophosphorylation at Tyrosine 426 (Tyr426), a key step in its activation.[5][6][7] In YES1-amplified cancer cells, hyperactivated YES1 phosphorylates and activates downstream signaling molecules, most notably YAP1.[1][5] Activated YAP1 translocates to the nucleus, where it complexes with TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[5] By inhibiting YES1, CH6953755 effectively blocks this signaling cascade, leading to the suppression of tumor growth.[2]





Click to download full resolution via product page

YES1 Signaling Pathway and Inhibition by CH6953755



# Data Presentation In Vitro Efficacy: Cell Viability

**CH6953755** demonstrates potent and selective growth-inhibitory activity against cancer cell lines harboring YES1 gene amplification. The half-maximal inhibitory concentration (IC50) values are significantly lower in YES1-amplified cells compared to those without amplification.

| Cell Line  | Cancer Type                              | YES1 Amplification | CH6953755 IC50<br>(nM) |
|------------|------------------------------------------|--------------------|------------------------|
| KYSE70     | Esophageal<br>Squamous Cell<br>Carcinoma | Yes                | 1.8                    |
| RERF-LC-AI | Lung Squamous Cell<br>Carcinoma          | Yes                | 3.2                    |
| OACP4 C    | Esophageal<br>Adenocarcinoma             | Yes                | 4.5                    |
| DMS 114    | Small Cell Lung<br>Cancer                | Yes                | 8.1                    |
| SW480      | Colorectal<br>Adenocarcinoma             | No                 | >1000                  |
| A549       | Lung Adenocarcinoma                      | No                 | >1000                  |
| PC-9       | Lung Adenocarcinoma                      | No                 | >1000                  |

Data compiled from Hamanaka N, et al. Cancer Res. 2019.[2]

### In Vivo Efficacy: Xenograft Models

Oral administration of **CH6953755** leads to significant tumor growth inhibition (TGI) in xenograft models established from YES1-amplified cancer cell lines.



| Xenograft<br>Model | Cancer Type                                 | Dose (mg/kg,<br>oral, daily) | Treatment<br>Duration<br>(days) | Tumor Growth<br>Inhibition (%) |
|--------------------|---------------------------------------------|------------------------------|---------------------------------|--------------------------------|
| KYSE70             | Esophageal<br>Squamous Cell<br>Carcinoma    | 30                           | 11                              | 58                             |
| KYSE70             | Esophageal<br>Squamous Cell<br>Carcinoma    | 60                           | 11                              | 85                             |
| RERF-LC-AI         | Lung Squamous<br>Cell Carcinoma             | 60                           | 14                              | 72                             |
| ACHN               | Renal Cell<br>Carcinoma (Non-<br>amplified) | 60                           | 12                              | Not significant                |
| HARA               | Neuroblastoma<br>(Non-amplified)            | 60                           | 11                              | Not significant                |

Data compiled from Hamanaka N, et al. Cancer Res. 2019.[2]

## **Experimental Protocols Cell Culture**

YES1-amplified cell lines such as KYSE70 (esophageal squamous cell carcinoma) and RERF-LC-AI (lung squamous cell carcinoma) can be obtained from commercial cell banks.

- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Subculturing: Cells are passaged upon reaching 80-90% confluency.

## Western Blot Analysis of YES1 Phosphorylation

#### Foundational & Exploratory





This protocol is designed to detect the inhibition of YES1 autophosphorylation by CH6953755.

- Cell Treatment: Seed YES1-amplified cells (e.g., KYSE70) in 6-well plates. Once attached, treat the cells with varying concentrations of **CH6953755** (e.g., 0.001-1 μM) or DMSO as a vehicle control for 2 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (20-30 μg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-YES1 (Tyr426) overnight at 4°C with gentle agitation. A primary antibody against total YES1 should be used on a separate blot for loading control.
- Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.



#### Western Blot Workflow for p-YES1



Click to download full resolution via product page

Western Blot Workflow for p-YES1 Detection



#### **Cell Viability Assay**

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability.

- Cell Seeding: Seed YES1-amplified and non-amplified cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 μL of culture medium. Allow cells to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of CH6953755 (e.g., 0.001-10 μM) for 4 days. Include a vehicle control (DMSO).
- CCK-8 Reagent Addition: Add 10 μL of CCK-8 solution to each well.[6][10][11]
- Incubation: Incubate the plate for 1-4 hours at 37°C.[6][10][11]
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.

#### In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the in vivo efficacy of **CH6953755** in a subcutaneous xenograft model.

- Animal Model: Use female athymic nude mice, 6-8 weeks old.
- Tumor Cell Implantation: Subcutaneously inject 5 x 10<sup>6</sup> KYSE70 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[12]
- Randomization and Treatment: When tumors reach an average volume of 100-200 mm<sup>3</sup>,
  randomize the mice into treatment and control groups. Administer CH6953755 orally once
  daily at the desired doses (e.g., 30 and 60 mg/kg). The control group receives the vehicle.

### Foundational & Exploratory





- Efficacy Evaluation: Continue treatment for the specified duration (e.g., 11-14 days). Monitor tumor volume and body weight throughout the study.
- Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) =  $[1 (\Delta T / \Delta C)] x$  100, where  $\Delta T$  is the change in mean tumor volume of the treated group and  $\Delta C$  is the change in the control group.[13]





Click to download full resolution via product page

In Vivo Xenograft Experimental Workflow



#### Conclusion

**CH6953755** is a promising therapeutic agent for cancers driven by YES1 amplification. Its high potency and selectivity, demonstrated in both in vitro and in vivo models, underscore its potential for clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the role of YES1 in cancer and the therapeutic utility of its inhibition. Further studies are warranted to explore the full clinical potential of **CH6953755** in patients with YES1-amplified tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. apexbt.com [apexbt.com]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies -PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]



 To cite this document: BenchChem. [A Technical Guide to CH6953755 in YES1-Amplified Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2695209#ch6953755-in-yes1-amplified-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com